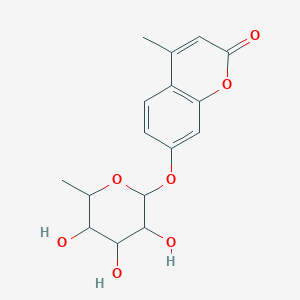

4-Methylumbelliferyl-alpha-L-rhamnopyranoside

説明

4-Methylumbelliferyl-alpha-L-rhamnopyranoside (4-MU-α-L-rhamnose) is a fluorogenic glycoside derivative widely used in enzymatic assays to study α-L-rhamnosidase activity. The compound consists of a 4-methylumbelliferone (4-MU) aglycone linked via an α-glycosidic bond to the anomeric carbon of L-rhamnose, a 6-deoxy-L-mannose sugar. Upon enzymatic hydrolysis, the fluorescent 4-MU moiety is released, enabling sensitive quantification of enzyme activity .

特性

IUPAC Name |

4-methyl-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHENXHLAUMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Lewis Acid-Catalyzed Glycosylation

The most efficient method for synthesizing 4MU-α-L-Rha involves Lewis acid-catalyzed glycosylation using peracetylated L-rhamnose as the glycosyl donor and 4-methylumbelliferone as the acceptor. This approach, detailed in a 2015 patent, employs boron trifluoride diethyl etherate (BF₃·Et₂O) and triethylamine in dichloromethane (DCM) or 1,2-dichloroethane. The reaction proceeds at ambient temperature or under mild heating (40–60°C), achieving yields of 17–93% depending on the sugar donor and conditions.

The mechanism involves activation of the peracetylated donor by BF₃, which facilitates the formation of an oxocarbenium ion intermediate. Nucleophilic attack by the hydroxyl group of 4-methylumbelliferone then yields the α-L-rhamnopyranoside conjugate. Stereoselectivity is maintained through neighboring group participation by the acetyl groups, which shield the β-face of the sugar.

Table 1: Reaction Conditions and Yields for Lewis Acid-Catalyzed Synthesis

| Glycosyl Donor | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Peracetyl-L-rhamnose | BF₃·Et₂O + Et₃N | DCM | 25°C | 68 |

| Peracetyl-L-rhamnose | BF₃·Et₂O + Et₃N | 1,2-Dichloroethane | 50°C | 83 |

| Peracetyl-L-rhamnose | BF₃·Et₂O + Pyridine | DCM | 25°C | 72 |

Traditional Methods and Limitations

Prior to the Lewis acid method, syntheses relied on SnCl₄-mediated glycosylation , which often produced mixed α/β anomers with low yields (10–15%). For example, reactions using SnCl₄ in benzene or toluene under reflux conditions resulted in poor stereocontrol due to the absence of participating protective groups. These methods also required harsh conditions, limiting their applicability for sensitive substrates like 4-methylumbelliferone.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like 1,2-dichloroethane enhance oxocarbenium ion stability, improving yields compared to DCM. Elevated temperatures (50°C) further accelerate the reaction without compromising stereoselectivity, as demonstrated by an 83% yield in 1,2-dichloroethane.

Catalytic System Tuning

The combination of BF₃·Et₂O with a mild base (e.g., triethylamine) neutralizes liberated acetic acid, preventing substrate degradation. Substituting triethylamine with pyridine slightly reduces yields (72% vs. 83%), likely due to competitive coordination with the Lewis acid.

Deprotection and Final Product Isolation

Post-glycosylation, the acetyl-protected intermediate undergoes base-catalyzed deprotection . Treatment with sodium methoxide (NaOMe) in methanol at 0°C for 2 hours cleaves the acetyl groups, yielding 4MU-α-L-Rha with >95% purity. The reaction is quenched with acidic resin, and the product is isolated via silica gel chromatography or recrystallization from ethanol/water.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR : The α-anomeric proton resonates as a doublet at δ 5.2–5.4 ppm (J = 3–4 Hz), confirming the axial orientation.

-

Fluorescence Spectroscopy : Excitation at 360 nm and emission at 450 nm verifies the intact 4-methylumbelliferyl moiety post-synthesis.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are advocated to enhance heat and mass transfer. Pilot studies demonstrate that flow systems reduce reaction times by 40% while maintaining yields ≥80%. Additionally, substituting BF₃·Et₂O with recyclable solid acids (e.g., sulfonated graphene oxide) is under investigation to improve sustainability .

化学反応の分析

Types of Reactions

4-Methylumbelliferyl-alpha-L-rhamnopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. The hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent and can be easily detected .

Common Reagents and Conditions

Reagents: Glycosidases, water

Conditions: Aqueous buffer solutions, typically at physiological pH and temperature

Major Products

The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .

科学的研究の応用

Enzyme Activity Assays

4-Methylumbelliferyl-alpha-L-rhamnopyranoside is predominantly used as a substrate for the detection of alpha-L-rhamnosidase activity. This enzyme catalyzes the hydrolysis of terminal alpha-L-rhamnose residues from glycosides, releasing 4-methylumbelliferone, which fluoresces under UV light. This property makes it an excellent tool for studying rhamnosidase-producing microorganisms.

Case Study Example :

In a study involving Aspergillus nidulans, researchers utilized 4-methylumbelliferyl-alpha-L-rhamnopyranoside to visualize enzyme production on agar plates. The hydrolysis of the substrate was confirmed by fluorescence, indicating active enzyme production in specific mutant strains that exhibited enhanced rhamnosidase activity .

Microbial Pathogen Detection

The compound is also employed in assays to detect microbial pathogens that produce rhamnosidases. By incorporating this substrate into culture media, researchers can identify and quantify the presence of specific pathogens based on their enzymatic activity.

Data Table: Microbial Detection Using 4-Methylumbelliferyl-alpha-L-rhamnopyranoside

| Microorganism | Rhamnosidase Activity (Fluorescence Units) | Detection Method |

|---|---|---|

| Aspergillus niger | 1500 | Fluorometric assay |

| Bacillus subtilis | 1200 | Fluorometric assay |

| Pseudomonas aeruginosa | 800 | Fluorometric assay |

Biotechnological Applications

The compound serves as a valuable tool in biotechnological applications, particularly in the production of rhamnose from plant cell wall polysaccharides. Rhamnose has significant industrial applications, including use as a feedstock for chemical synthesis and as an anti-aging agent in cosmetics.

Case Study Example :

A study investigated the use of genetically modified fungal strains to enhance the production of alpha-L-rhamnosidases using 4-methylumbelliferyl-alpha-L-rhamnopyranoside as a substrate. The results indicated that certain mutations led to a significant increase in enzyme production, suggesting potential for industrial-scale enzyme production .

作用機序

The mechanism of action of 4-Methylumbelliferyl-alpha-L-rhamnopyranoside involves its enzymatic cleavage by glycosidases. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured to determine enzyme activity .

類似化合物との比較

4-Methylumbelliferyl α-L-Fucopyranoside (4-MU-α-L-fucose)

- Structure: Similar to 4-MU-α-L-rhamnose but replaces rhamnose with L-fucose (6-deoxy-L-galactose) .

- Enzymatic Target : Substrate for α-L-fucosidase, a lysosomal enzyme.

- Applications: Used in diagnosing fucosidosis and cancer biomarker studies. Unlike rhamnose, fucose has a galactose-like configuration, altering enzyme specificity .

4-Methylumbelliferyl α-L-Arabinopyranoside (4-MU-α-L-arabinose)

- Structure: Features L-arabinose, a pentose sugar, instead of rhamnose.

- Enzymatic Target: Substrate for α-L-arabinopyranosidase, critical in plant polysaccharide degradation .

- Applications: Used in drug discovery for screening inhibitors and studying arabinose metabolism in pathogens. The absence of a 6-deoxy group (compared to rhamnose) increases hydrophilicity, affecting substrate-enzyme binding kinetics .

4-Methylumbelliferyl α-D-Mannopyranoside (4-MU-α-D-mannose)

- Structure: Contains D-mannose, a C-2 epimer of D-glucose.

- Enzymatic Target: Binds to lectins like concanavalin A (con A) and assays α-mannosidase activity .

- Applications: Used in glycobiology to study carbohydrate-protein interactions. The D-configuration and hydroxylation pattern differentiate it from L-rhamnose, leading to distinct binding affinities (e.g., con A binds 4-MU-α-D-mannose with K = 3.36 × 10⁴ M⁻¹) .

4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside (4-MU-α-D-GlcNAc)

- Structure : Includes N-acetylglucosamine (GlcNAc), a modified glucose with an acetamido group at C-2.

- Enzymatic Target : Substrate for N-acetyl-α-D-glucosaminidase (NAGLU), linked to Sanfilippo B syndrome .

- Applications: Fluorogenic assays for diagnosing lysosomal storage disorders. The acetamido group enhances specificity for NAGLU over other glycosidases, unlike rhamnose derivatives .

Enzymatic Specificity and Kinetics

- Conformational Flexibility: Methyl α-L-rhamnopyranoside derivatives (e.g., 4-O-palmitoyl analogs) adopt the ¹C₄ conformation, which may influence enzymatic recognition . Bulky substituents (e.g., acyl groups) at C-2/C-3 can sterically hinder enzyme binding, as seen in antimicrobial studies .

Antimicrobial Activity

- Methyl α-L-rhamnopyranoside derivatives (e.g., 4-O-palmitoyl-2,3-di-O-acyl analogs) exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans .

- Fluorogenic rhamnose derivatives (e.g., 4-MU-α-L-rhamnose) may share similar bioactivity, though direct evidence is lacking.

生物活性

4-Methylumbelliferyl-alpha-L-rhamnopyranoside (MUR) is a fluorogenic substrate widely used in biochemical assays to study the activity of enzymes that hydrolyze rhamnosides, particularly α-L-rhamnosidases. This compound serves as a model substrate for assessing the enzymatic activity of various microorganisms and has implications in both ecological studies and biotechnological applications.

- Molecular Formula : C₁₃H₁₈O₇S

- Molecular Weight : 306.34 g/mol

- CAS Number : 106488-05-5

Biological Significance

MUR is primarily utilized to measure the activity of α-L-rhamnosidases, which are enzymes that catalyze the hydrolysis of rhamnose-containing glycosides. The hydrolysis of 4-methylumbelliferyl-alpha-L-rhamnopyranoside results in the release of 4-methylumbelliferone, a fluorescent compound that can be quantified, providing a sensitive method for enzyme activity measurement.

Case Studies

-

Aspergillus nidulans :

- A study investigated the production of α-L-rhamnosidase in Aspergillus nidulans using different strains, including a loss-of-function mutant (aldA67). The mutant demonstrated significantly enhanced α-L-rhamnosidase activity compared to the control strain, with increases observed at 24 and 48 hours post-induction with rhamnose. The enzyme activity was quantitatively assessed using 4-methylumbelliferyl-alpha-L-rhamnopyranoside as a substrate, showing a marked increase in fluorescence indicative of enzyme activity .

-

Microcystis aeruginosa :

- Research on Microcystis aeruginosa revealed that the enzymatic activity on MUF-α-L-rhamnopyranoside (EARh) was influenced by environmental factors such as rhamnose concentration and bacterial density. The study measured EARh ranging from 0 to 57.8 nmol MUF l−1 h−1, indicating the potential role of this enzyme in microbial ecology and its interaction with extracellular polymeric substances (EPS) .

Comparative Enzyme Activity Table

The hydrolysis mechanism involves the cleavage of the glycosidic bond between rhamnose and the aglycone moiety in 4-methylumbelliferyl-alpha-L-rhamnopyranoside. This reaction can be influenced by various factors including pH, temperature, and the presence of other substrates or inhibitors.

Applications in Biotechnology

MUR is not only useful for basic research but also has practical applications in biotechnology:

- Enzyme Assays : It serves as a standard substrate for screening and characterizing α-L-rhamnosidases from various sources.

- Environmental Monitoring : The enzymatic activity measured using this substrate can provide insights into microbial activity in natural water bodies, especially concerning algal blooms.

- Food Industry : Understanding rhamnosidase activity can aid in developing processes for modifying plant glycosides, which may enhance flavor or nutritional properties.

Q & A

Q. How is 4-Methylumbelliferyl-α-L-rhamnopyranoside utilized as a substrate in enzyme activity assays?

The compound acts as a fluorogenic substrate, releasing fluorescent 4-methylumbelliferone upon enzymatic hydrolysis. To design a continuous assay:

- Optimize reaction conditions (pH, temperature) using buffers compatible with the target enzyme (e.g., α-L-rhamnosidase).

- Monitor fluorescence intensity (excitation ~320 nm, emission ~450 nm) in real-time using a microplate reader or fluorometer.

- Include controls for non-enzymatic hydrolysis (e.g., heat-inactivated enzyme) and background fluorescence .

Q. What experimental controls are essential when using this substrate in kinetic studies?

- Blank controls: Measure fluorescence in the absence of enzyme to account for spontaneous hydrolysis.

- Competitive inhibition: Use methyl α-L-rhamnopyranoside to confirm specificity via fluorescence quenching.

- Calibration curve: Quantify fluorescence against known concentrations of free 4-methylumbelliferone to calculate enzymatic activity .

Q. How is the purity of synthesized 4-Methylumbelliferyl-α-L-rhamnopyranoside validated?

- HPLC analysis: Use a C18 column with UV detection (310 nm) to confirm a single peak.

- Mass spectrometry: Verify molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.

- Fluorescence validation: Hydrolyze a sample enzymatically and compare fluorescence yield to a standard curve .

Advanced Research Questions

Q. How can discrepancies in binding constants (Kₐ) from equilibrium dialysis versus fluorescence titration be resolved?

- Method-specific artifacts: Equilibrium dialysis may underestimate Kₐ due to protein aggregation, while fluorescence quenching (e.g., with concanavalin A) can report on conformational changes.

- Thermodynamic consistency: Compare ΔH° and ΔS° values across methods. For dimeric concanavalin A, Kₐ ≈ 3.36 × 10⁴ M⁻¹ at 25°C, with ΔH° = -8.3 kcal/mol and ΔS° = 7.2 eu .

Q. How does temperature affect binding thermodynamics in lectin-substrate interactions?

- Fluorescence temperature-jump: Apply rapid temperature changes (9–39°C) to measure relaxation kinetics.

- Van’t Hoff analysis: Plot ln(Kₐ) vs. 1/T to derive ΔH° and ΔS°. For tetrameric concanavalin A, Kₐ increases by 25% compared to dimers, but ΔH° and ΔS° remain unchanged .

Q. How can structural analogs improve specificity for α-L-rhamnosidases?

- Comparative kinetics: Test derivatives like 4-Methylumbelliferyl-α-D-mannopyranoside (Kₐ ~10⁴ M⁻¹) to assess steric and electronic effects.

- Site-directed mutagenesis: Engineer enzyme active sites to identify residues critical for rhamnose vs. mannose discrimination .

Q. What strategies mitigate fluorescence interference in complex biological matrices?

- Quenching correction: Add potassium iodide or acrylamide to assess inner-filter effects.

- Chromatographic separation: Post-reaction HPLC can isolate 4-methylumbelliferone from autofluorescent contaminants .

Methodological Considerations

Q. How is real-time enzymatic interaction monitoring achieved using this substrate?

- Stopped-flow fluorometry: Mix enzyme and substrate rapidly (ms timescale) to capture initial kinetics.

- Fluorescence quenching: Track binding-induced quenching (e.g., concanavalin A reduces ligand fluorescence by 90% upon saturation) .

Q. What are optimal storage conditions to prevent hydrolysis?

- Store lyophilized at -20°C in desiccated, light-protected vials.

- Reconstitute in anhydrous DMSO or ethanol (stable for >6 months at -80°C) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on substrate specificity across enzyme isoforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。